3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinolin-4-one group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is generally stable but can participate in reactions under certain conditions . The quinolin-4-one group might undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, and spectral properties (IR, NMR, MS) could be determined experimentally .Scientific Research Applications
Antitumor Activity and Molecular Docking
A series of quinazolinone analogues, including those with dimethoxyphenyl and oxadiazole scaffolds, have been designed, synthesized, and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some showing potency nearly 1.5–3.0-fold greater than the positive control, 5-FU. Molecular docking studies of these compounds into the ATP binding sites of EGFR-TK and B-RAF kinase suggest that they inhibit tumor growth through mechanisms similar to known anticancer agents (Al-Suwaidan et al., 2016).
Neurological Applications
In a study on the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy, it was found that focal microinjection of certain AMPA antagonists could reduce the number and duration of epileptic spike-wave discharges. This suggests that compounds affecting AMPA receptors might have therapeutic roles in absence epilepsies, depending on specific neuronal areas involved (Citraro et al., 2006).
Electrochemical Oxidation and Synthesis Challenges
Research into the electrochemical oxidation of aromatic ethers related to the compound revealed challenges in achieving desired cyclizations and highlighted the complex nature of synthesizing certain quinoline derivatives. These findings contribute to a deeper understanding of the synthetic pathways and potential modifications for creating novel compounds (Carmody et al., 1980).
Antimicrobial and Anti-Proliferative Activities
Compounds containing the 1,3,4-oxadiazole scaffold have been investigated for their antimicrobial and anti-proliferative activities. Some derivatives exhibited broad-spectrum antibacterial activities, and others showed potent activity against specific Gram-positive bacteria. Additionally, certain compounds demonstrated optimum anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Al-Wahaibi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-10-26-13-18(21(27)17-11-14(2)6-9-19(17)26)23-24-22(25-30-23)16-8-7-15(28-3)12-20(16)29-4/h6-9,11-13H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDYAFLWKJHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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